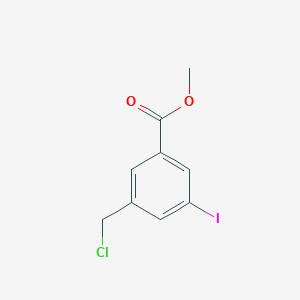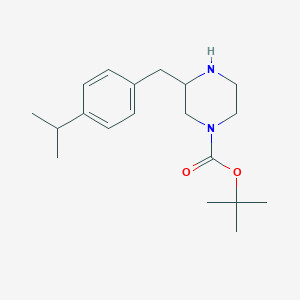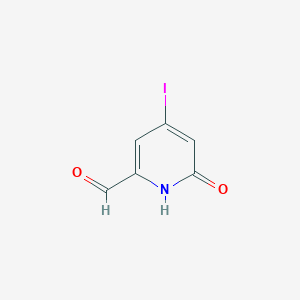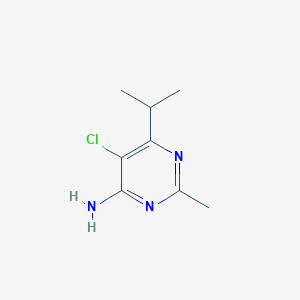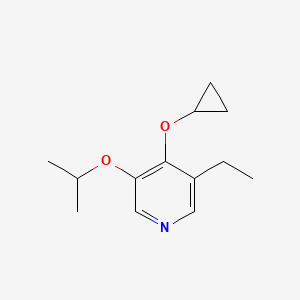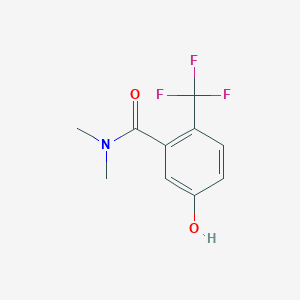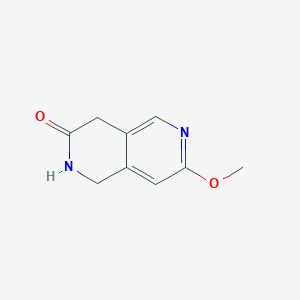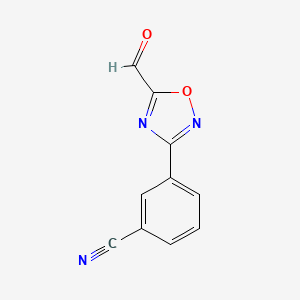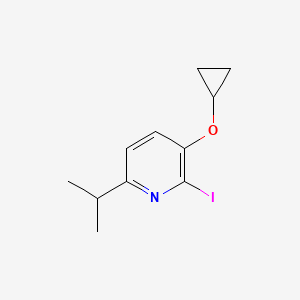
3-Cyclopropoxy-2-iodo-6-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine is a chemical compound with the molecular formula C11H14INO and a molecular weight of 303.14 g/mol This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and an isopropyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine typically involves the iodination of a pyridine derivative followed by the introduction of the cyclopropoxy and isopropyl groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the pyridine ring. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a cyclopropyl halide, while the isopropyl group can be added via an alkylation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and a solvent such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The cyclopropoxy and isopropyl groups can influence the reactivity and selectivity of the compound in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropoxy-6-iodo-2-(propan-2-yl)pyridine: Similar structure but with different positions of the substituents.
Other Iodopyridines: Compounds with iodine atoms attached to the pyridine ring at different positions.
Uniqueness
3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications in synthesis. The presence of the cyclopropoxy group adds steric hindrance, which can affect the compound’s behavior in chemical reactions .
Propiedades
Fórmula molecular |
C11H14INO |
|---|---|
Peso molecular |
303.14 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-iodo-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14INO/c1-7(2)9-5-6-10(11(12)13-9)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
YMOXBOYINPPXQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=C(C=C1)OC2CC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





